1-(Ethylsulfonyl)-4-iodo-1H-pyrazole
Description
1-(Ethylsulfonyl)-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an ethylsulfonyl group at position 1 and an iodine atom at position 4.
Properties
Molecular Formula |
C5H7IN2O2S |
|---|---|
Molecular Weight |
286.09 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-iodopyrazole |
InChI |
InChI=1S/C5H7IN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3 |
InChI Key |
SZSLDDPGXSPWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=N1)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethylsulfonyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. These interactions can influence various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole and Related Compounds
*Calculated based on molecular formula.
Key Observations :
- In contrast, phenylsulfonyl derivatives (e.g., ) exhibit higher hydrophobicity. Iodine at position 4 enables halogen-bonding or participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared across iodopyrazole derivatives .
Physical and Chemical Properties
- Solubility : Ethylsulfonyl groups balance lipophilicity and polarity, offering better solubility in organic solvents (e.g., DMSO, acetone) compared to aryl sulfonyl analogs .
- Stability : Sulfonyl groups generally confer thermal stability, though ethylsulfonyl derivatives may degrade under strong acidic/basic conditions. Iodine substituents may impart photosensitivity .
- Reactivity : The iodine atom in the target compound can act as a leaving group, enabling nucleophilic substitution, whereas sulfonyl groups facilitate electrophilic aromatic substitution or hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
